6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-2-1-7-3-5-11-6-4-8(7)12-9/h1-2,11H,3-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLIXCQKEFDGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648073 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919099-34-6 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the desired azepine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-amine typically involves cyclization strategies. A common method utilizes precursor-directed cyclization , where intermediates such as 2-carbamoylbenzoyl-CoA are condensed with malonyl-CoA under enzymatic or chemical catalysis . For example:
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Enzymatic cyclization : The polyketide synthase HsPKS1 facilitates the formation of pyridoisoindole or dibenzoazepine scaffolds via iterative condensations. Mutant enzymes (e.g., S348G) alter cyclization pathways, producing 6.7.6-fused dibenzoazepines through ε-lactam intermediates .
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Chemical cyclization : Palladium-catalyzed reactions (e.g., Heck coupling) enable the construction of tetrahydropyridine cores, as demonstrated in related naphthyridine syntheses .
Functional Group Transformations
The amine group at position 2 participates in alkylation, acylation, and condensation reactions:
Enzyme-Mediated Modifications
This compound derivatives are synthesized via precursor-directed biosynthesis :
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Substrate : 2-Carbamoylbenzoyl-CoA + 3 malonyl-CoA → Dibenzoazepine-6,11-dione .
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Key Mutants : The S348G mutant of HsPKS1 extends polyketide chains and shifts cyclization from γ-lactam (6.5.6-fused) to ε-lactam (6.7.6-fused) via altered hydrogen bonding .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
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Heck Reaction : Ethylene gas reacts with 2-chloropyridine derivatives to form vinyl intermediates, pivotal for constructing tetrahydronaphthyridine cores .
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Amination : One-pot cyclization-amination of 3-acyl-2-vinylpyridines yields enantiomerically pure products (e.g., >99.9% ee) .
Mechanistic Insights
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Cyclization Pathways :
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Steric Effects : Bulky substituents on the azepine ring hinder electrophilic substitutions but favor nucleophilic attacks at the pyridine nitrogen.
Stability and Reactivity Trends
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pH Sensitivity : The amine group protonates under acidic conditions, enhancing solubility but reducing nucleophilicity.
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Oxidation : The saturated azepine ring is susceptible to oxidative ring-opening under strong oxidizing agents (e.g., KMnO4).
Scientific Research Applications
Dopamine D3 Receptor Modulation
One of the most notable applications of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-amine is its role as a ligand for the dopamine D3 receptor. Research indicates that this compound can act as an antagonist or partial agonist at the D3 receptor, which is implicated in various neuropsychiatric conditions such as schizophrenia and addiction .
Case Study: Treatment of Schizophrenia
A patent describes formulations containing this compound aimed at treating schizophrenia by modulating the D3 receptor's activity. The therapeutic effects include alleviating cognitive and negative symptoms associated with the disorder .
Potential in Treating Neurological Disorders
The compound has been studied for its potential in treating other neurological disorders like Parkinson's disease and cognitive impairments. By targeting the D3 receptor, it may help manage symptoms related to these conditions .
Case Study: Cognitive Disorders
Research suggests that compounds similar to this compound can improve cognitive function in patients with Alzheimer's disease and other dementias by enhancing dopaminergic signaling .
Synthesis and Derivatives
The synthesis of this compound can lead to various derivatives that may exhibit enhanced pharmacological properties. For instance, modifications at the nitrogen or carbon positions can yield compounds with improved selectivity for the D3 receptor or altered pharmacokinetics.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural analogs, their substituents, and reported biological activities:
Key Observations:
Ring System Variations: Pyridine vs. Positional Isomerism: Pyrido[4,3-c]azepin-5-one () differs in nitrogen placement, leading to distinct receptor selectivity (CCR2 antagonism vs. dopamine D3 activity in pyrido[2,3-d] analogs) .
Substituent Effects :
- Amine vs. Chloro : The 2-amine group in the target compound may improve solubility and receptor interactions compared to the 2-chloro derivative (), which is typically used as a synthetic intermediate .
- Ketone vs. Amine : The 5-ketone in pyrido[4,3-c]azepin-5-one introduces a hydrogen-bond acceptor, critical for CCR2 antagonist activity .
Notes:
Physicochemical and Pharmacological Properties
| Property | This compound | 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one | 2-Chloro Derivative (CAS 1003591-00-1) |
|---|---|---|---|
| Molecular Weight | ~178.22 g/mol | ~177.20 g/mol | 219.11 g/mol (dihydrochloride) |
| Solubility | Likely moderate (amine enhances polarity) | Low (ketone reduces polarity) | High (salt form) |
| Biological Target | Dopamine D3 receptor (predicted) | CCR2 chemokine receptor | Synthetic intermediate |
| Therapeutic Potential | CNS disorders | Inflammatory diseases | N/A |
Biological Activity
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-amine (CAS No. 1211534-87-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its antibacterial, antifungal, and potential anticancer properties, supported by detailed research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : 148.21 g/mol
- IUPAC Name : 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research has indicated potential applications in antimicrobial therapy and as a modulator in neurological pathways.
1. Antibacterial and Antifungal Activity
Recent studies have highlighted the compound's efficacy against several bacterial and fungal pathogens. A notable study synthesized derivatives of this compound which exhibited significant antibacterial and antifungal activity against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Klebsiella pneumoniae | Effective |
| Acinetobacter baumannii | Effective |
| Cryptococcus neoformans | Effective |
These derivatives demonstrated broad-spectrum activity with low toxicity in vivo in mice models, indicating their potential as new antimicrobial agents .
2. Anticancer Potential
The compound's derivatives have also been explored for anticancer properties. A study reported that certain analogs showed cytotoxic effects on cancer cell lines by inducing apoptosis through the inhibition of tubulin polymerization. The most potent compounds exhibited EC50 values in the low micromolar range .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Action : Similar compounds have been shown to disrupt microbial cell membranes and interfere with essential biochemical pathways critical for microbial survival .
- Cancer Cell Inhibition : The compound may inhibit critical signaling pathways involved in cell proliferation and survival. It has been observed to modulate gene expression related to apoptosis .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Demchenko et al. (2021) synthesized a series of quaternary salts derived from this compound that exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
- Anticancer Activity Assessment : In a study assessing the anticancer properties of pyrido[2,3-d]azepine derivatives, compounds were tested against various cancer cell lines. The results indicated that specific modifications to the structure enhanced cytotoxicity significantly .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural integrity of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments in the bicyclic framework. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. For crystalline derivatives, X-ray diffraction provides unambiguous structural validation. Comparative analysis with structurally similar compounds (e.g., pyridoazepine analogues) can resolve ambiguities in resonance assignments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for synthesis/purification, PPE (gloves, lab coats, goggles), and spill containment kits. Follow protocols for thermal-sensitive compounds: avoid open flames, store in inert atmospheres, and monitor decomposition byproducts via gas chromatography (GC-MS) .
Q. What are common synthetic routes for bicyclic amines like this compound?
- Methodological Answer : Cyclization of linear precursors (e.g., aminoalkylpyridines) via acid-catalyzed intramolecular condensation is widely used. Alternative routes include reductive amination of ketone intermediates or transition-metal-catalyzed cross-coupling to install substituents. For scale-up, optimize solvent polarity (e.g., ethanol/water mixtures) to enhance cyclization efficiency .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for key steps like ring closure. Tools like ICReDD’s reaction path algorithms integrate experimental data to narrow optimal conditions (e.g., temperature, catalysts). Virtual screening of solvents via COSMO-RS models improves yield by minimizing side reactions .
Q. How can researchers address discrepancies in reported biological activities of structurally similar azepine derivatives?
- Methodological Answer : Perform meta-analysis of published data, focusing on assay conditions (e.g., cell lines, concentration ranges). Validate hypotheses via molecular docking studies to compare binding affinities against target proteins (e.g., acetylcholinesterase for tacrine analogues). Use ICReDD’s feedback loop to reconcile computational predictions with experimental IC₅₀ values .
Q. How to design a reactor system for scalable synthesis while addressing thermal sensitivity?
- Methodological Answer : Implement continuous-flow reactors with precise temperature control (ΔT ±1°C) to mitigate degradation. Use inline FTIR or Raman spectroscopy for real-time monitoring. Optimize residence time and mixing efficiency via computational fluid dynamics (CFD) simulations. Membrane separation technologies (e.g., nanofiltration) can isolate heat-labile intermediates .
Q. What strategies mitigate degradation during purification of this compound?
- Methodological Answer : Use low-temperature crystallization (e.g., −20°C in ethanol/hexane) to minimize thermal stress. For chromatography, select silica gel with minimal acidic sites or switch to reverse-phase HPLC with buffered mobile phases (pH 6–7). Stabilize labile amines via transient protection (e.g., Boc groups) during workup .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data reported for this compound in polar solvents?
- Methodological Answer : Re-evaluate solvent purity and measurement techniques (e.g., gravimetric vs. spectrophotometric). Perform controlled solubility tests under inert atmospheres to exclude oxidation artifacts. Computational solubility prediction via Hansen solubility parameters (HSPiP software) can identify outliers in literature data .
Experimental Design
Q. What in vitro assays are suitable for probing the neuropharmacological potential of this compound?
- Methodological Answer : Prioritize acetylcholinesterase (AChE) inhibition assays using Ellman’s method, with tacrine as a positive control. For selectivity, screen against butyrylcholinesterase (BChE) and amyloid-beta aggregation. Use SH-SY5Y neuroblastoma cells for cytotoxicity profiling at 1–100 μM doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
